Barium dihydroxide

Descripción general

Descripción

Barium dihydroxide is not directly discussed in the provided papers, but we can infer its characteristics and relevance through the synthesis and study of various barium compounds. Barium is a chemical element that plays a crucial role in the synthesis of heterometallic alkoxides, aryloxide-ethanolamine complexes, tetrahydroxoborates, oxyhydroxides, and other low-coordinate compounds . These studies contribute to our understanding of barium's chemical behavior and its potential applications in various fields, including materials science and coordination chemistry.

Synthesis Analysis

The synthesis of barium compounds involves the use of barium granules or barium hexamethyldisilazide tetrahydrofuranate as reagents. For instance, barium granules are used in the synthesis of heterometallic zirconium isopropoxides and mononuclear barium aryloxide-ethanolamine complexes . The synthesis of barium tetrahydroxoborate is achieved through a chemical reaction involving BaCl2, NaBO2, and water . These methods demonstrate the versatility of barium in forming various compounds through different synthetic routes.

Molecular Structure Analysis

The molecular structures of barium compounds are diverse and can be determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of a heterometallic zirconium isopropoxide reveals a dimer in which all metal centers are six-coordinate . In contrast, a mononuclear barium aryloxide-ethanolamine complex exhibits extensive hydrogen bonding . The crystal structure of barium tetrahydroxoborate is monoclinic with specific cell constants and refraction indexes . These studies provide insights into the coordination environments and bonding interactions of barium in different compounds.

Chemical Reactions Analysis

The chemical reactivity of barium is highlighted through its ability to form various coordination compounds. Barium reacts with different ligands, such as alkoxides, aryloxides, and dihydrides, to yield compounds with unique properties . The peculiar coordination of barium in Group II dihydride dimers, for example, contradicts simple ionic or VSEPR model expectations, indicating barium's unique chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of barium compounds are characterized by their melting points, transition points, density, and refractive indexes. Barium tetrahydroxoborate has a high melting point and a transition point indicating its thermal stability . The density and refractive indexes of this compound are also reported, contributing to the understanding of its physical characteristics . These properties are essential for potential applications of barium compounds in various technological fields.

Aplicaciones Científicas De Investigación

Consolidation Agent for Monumental Surfaces

- Scientific Field : Heritage Conservation

- Application Summary : Barium hydroxide was one of the most widely used inorganic materials to consolidate calcareous stones during the 19th and 20th centuries . It is still used to consolidate wall paintings and plasters .

- Methods of Application : The consolidation process occurs through a carbonation reaction . Carrara marble and Vicenza white limestone were treated and subjected to natural, artificial, and biological weathering .

- Results or Outcomes : This research aims to validate the chemical composition of the developed secondary products and to evaluate the treatment’s effectiveness over time . Microscopic observations, sponge tests, FTIR, SEM-EDX, and microbiological analyses investigated the stability of the treatment over time and ascertained the chemical composition of the acicular crystals developed from the carbonation reaction of barium hydroxide .

Titration of Weak Acids

- Scientific Field : Analytical Chemistry

- Application Summary : Barium hydroxide is used in analytical chemistry for the titration of weak acids, particularly organic acids . Its clear aqueous solution is guaranteed to be free of carbonate, unlike those of sodium hydroxide and potassium hydroxide, as barium carbonate is insoluble in water .

Hydrolysis of Ester Groups

- Scientific Field : Organic Chemistry

- Application Summary : Barium hydroxide is used to hydrolyse one of the two equivalent ester groups in dimethyl hendecanedioate .

- Results or Outcomes : The outcomes of this application would be the hydrolysis of the ester group in dimethyl hendecanedioate .

Decarboxylation of Amino Acids

- Scientific Field : Biochemistry

- Application Summary : Barium hydroxide has been used in the decarboxylation of amino acids, liberating barium carbonate in the process .

- Results or Outcomes : The outcomes of this application would be the decarboxylation of the amino acid and the formation of barium carbonate .

Dehydration and Sulfate Extraction

- Scientific Field : Industrial Chemistry

- Application Summary : The monohydrate form of Barium Hydroxide is widely used to dehydrate and extract sulfate from various products . This application takes advantage of the very low solubility of Barium Sulfate .

- Results or Outcomes : The outcomes of this application would be the dehydration of the substance and the extraction of sulfate, resulting in Barium Sulfate .

Preparation of Other Barium Compounds

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

barium(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPZNWPYLFFXCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

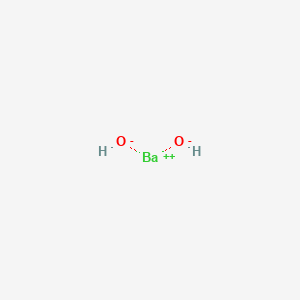

[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12230-71-6 (octahydrate), 22326-55-2 (monohydrate) | |

| Record name | Barium hydroxide lime [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium(2+);dihydroxide | |

CAS RN |

17194-00-2 | |

| Record name | Barium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17194-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide lime [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.